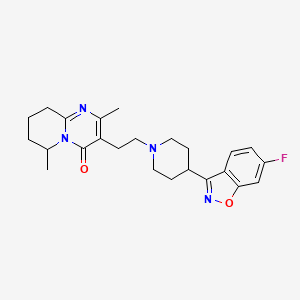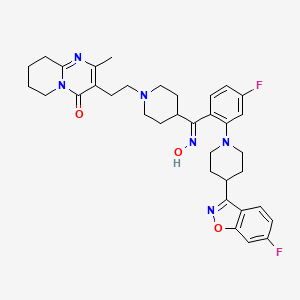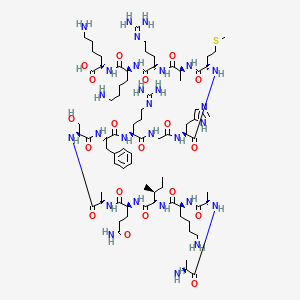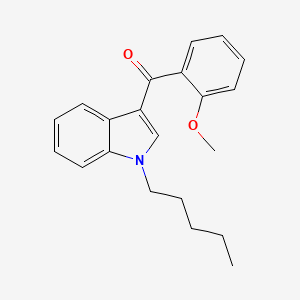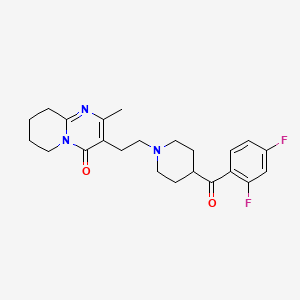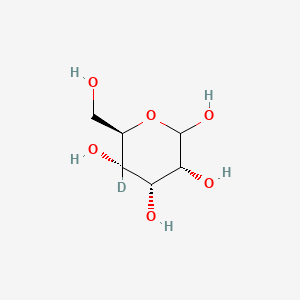
2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate is a biochemical compound with the molecular formula C15H20O5 . It has a molecular weight of 280.32 .
Molecular Structure Analysis
The molecule contains a total of 41 bonds. There are 21 non-H bonds, 7 multiple bonds, 9 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 aromatic ester, 2 aliphatic ethers, 1 aromatic ether, and 1 Oxirane .Physical And Chemical Properties Analysis
The molecule contains a total of 40 atoms. There are 20 Hydrogen atoms, 15 Carbon atoms, and 5 Oxygen atoms . More detailed physical and chemical properties are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Anisotropic Epoxy–Amine Thermosets Synthesis
Bis{4‐[2‐(2,3‐epoxypropyl)ethoxy]benzoate}‐1,4‐phenylene and bis[4‐(2,3‐epoxypropoxy)benzoate]‐methyl‐1,4‐phenylene liquid crystalline diepoxy monomers were crosslinked with various diamines in a magnetic field to investigate the formation of anisotropic epoxy–amine thermosets. This process utilized X-ray scattering for mesophase identification and determining the nematic order parameter of the resulting thermosets, cured under various temperature and magnetic field strength conditions. The research found that all thermosets exhibited nematic or smectic A mesophases, with variations in orientation degrees based on the type of diamines used, demonstrating the compound's potential in creating materials with controlled anisotropy (Pottié et al., 2008).
Liquid Crystal Epoxy Thermosets
The compound was utilized in the synthesis of liquid crystal diepoxides cured with diamine to form liquid crystalline thermoset (LCT) materials. This study explored different curing conditions and compound ratios, examining their impact on the mechanical properties of the resultant LCTs. It was found that specific mole ratios led to materials combining high strength and elongation, indicating the compound's applicability in enhancing the mechanical performance of liquid crystalline thermosets (Tan et al., 2000).
Synthesis and Characterization of Novel Compounds
Research also extended into the synthesis of new compounds based on 4-hydroxy-2H-chromen-2-ones, utilizing 2-chloromethyloxirane in reactions leading to 4-(2,3-epoxypropoxy)-2H-chromen-2-ones. These compounds were further reacted with various amines to produce derivatives, which were then acylated, showcasing the versatility of 2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate in synthesizing a range of chemical entities with potential applications in different fields (Avetisyan et al., 2009).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for compound 2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate involves the reaction between 4-hydroxybenzoic acid and 2-isopropoxyethanol, followed by the addition of epichlorohydrin to form the epoxy intermediate, which is then reacted with sodium bicarbonate to form the final product.", "Starting Materials": [ "4-hydroxybenzoic acid", "2-isopropoxyethanol", "Epichlorohydrin", "Sodium bicarbonate" ], "Reaction": [ "Step 1: 4-hydroxybenzoic acid is reacted with 2-isopropoxyethanol in the presence of a catalyst such as sulfuric acid to form 2-isopropoxyethyl 4-hydroxybenzoate.", "Step 2: Epichlorohydrin is added to the reaction mixture and allowed to react, forming the intermediate 2-isopropoxyethyl 4-(2,3-epoxypropoxy)benzoate.", "Step 3: The intermediate is then treated with sodium bicarbonate to form the final product, 2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate.", "Overall reaction: 4-hydroxybenzoic acid + 2-isopropoxyethanol + Epichlorohydrin + Sodium bicarbonate → 2-Isopropoxyethyl 4-(2,3-Epoxypropoxy)benzoate + H2O + NaCl" ] } | |
CAS-Nummer |
1346603-05-1 |
Molekularformel |
C15H20O5 |
Molekulargewicht |
280.32 |
IUPAC-Name |
2-propan-2-yloxyethyl 4-(oxiran-2-ylmethoxy)benzoate |
InChI |
InChI=1S/C15H20O5/c1-11(2)17-7-8-18-15(16)12-3-5-13(6-4-12)19-9-14-10-20-14/h3-6,11,14H,7-10H2,1-2H3 |
InChI-Schlüssel |
WIXOVOWSUCEDGS-UHFFFAOYSA-N |
SMILES |
CC(C)OCCOC(=O)C1=CC=C(C=C1)OCC2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![L-[1-13C]Glucose](/img/structure/B583745.png)

![(S)-tert-Butyl-dimethyl-[7a-methyl-1-(1R,4R,5-trimethyl-hex-2-enyl)-octahydro-inden-4-yloxy]-silane](/img/structure/B583753.png)
